molecular formula C15H21NO4S B1521679 Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid CAS No. 1217617-93-0

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Cat. No. B1521679
M. Wt: 311.4 g/mol
InChI Key: CFYIQBZERDZIIX-JQWIXIFHSA-N
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Description

“(2R,3S)-Boc-3-phenylisoserine” is a building block for the synthesis of taxol . It has a molecular weight of 281.31 and a chemical formula of C₁₄H₁₉NO₅ .


Molecular Structure Analysis

The molecular structure of “(2R,3S)-Boc-3-phenylisoserine” can be represented by the formula C₁₄H₁₉NO₅ . For a similar compound, “(2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane”, the molecular formula is C₁₅H₂₁NO₃ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-Boc-3-phenylisoserine” include a molecular weight of 281.31, a chemical formula of C₁₄H₁₉NO₅, and a storage temperature of less than -15°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorinated Amino Acids for 19F NMR: The synthesis of fluorinated amino acids, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which can be protected with Boc, offers a unique approach to probe peptides using 19F NMR. These compounds exhibit distinct conformational preferences and enhance the sensitivity of peptides in NMR studies, suggesting potential applications in structural biology and medicinal chemistry (Tressler & Zondlo, 2014).

Protective Group Chemistry

  • BOC as a Protecting Agent: Research comparing protecting methods for amino groups in amino acid derivatives highlights the efficacy of BOC (Di-tert-butyl dicarbonate) for its higher yield and selective protection capabilities, which are crucial in peptide synthesis and modifications of amino acids (Zhao, Wang, & Liu, 2014).

Advanced Materials and Sensing

  • Fluorescence Turn-On Probes: A novel study on BODIPY-based fluorescent probes synthesized from amino acids, including those protected by BOC, showcases the development of selective sensors for cysteine and homocysteine over glutathione. These findings have implications for biochemical sensing and imaging within living cells, offering new tools for biomedical research (Wang, Wei, Li, & Xie, 2018).

Catalysis and Synthesis

  • N-Amination and NH-Boc Transfer: The use of N-Boc-O-tosyl hydroxylamine for N-amination of amino acids and derivatives provides an efficient NH-Boc transfer method. This technique facilitates the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids, useful for preparing modified peptides and heterocyclic compounds, highlighting the versatility of Boc in synthetic organic chemistry (Baburaj & Thambidurai, 2012).

Polymer Science

  • Hyperbranched and Star Architectures: The design and synthesis of amino acid-based hyperbranched polymers through RAFT polymerization demonstrate the integration of Boc-protected amino acids into complex polymer architectures. These materials exhibit pH-responsive behaviors, which can be tuned for applications in drug delivery and responsive materials (Roy & De, 2014).

Safety And Hazards

The safety data sheet for a similar compound, “(2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane”, suggests that it should be stored in a refrigerator and handled with appropriate personal protective equipment .

properties

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-10(21-11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYIQBZERDZIIX-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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